2-Oxa-5-azaspiro[3.5]nonane
Overview
Description
2-Oxa-5-azaspiro[35]nonane is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the condensation of appropriate precursors followed by cyclization under acidic or basic conditions. For example, spirocyclic oxetanes can be converted into cycloalkylaminoacetanilides, which then undergo oxidative cyclization using reagents like Oxone® in formic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include Oxone® and formic acid.
Reduction: Typical reducing agents might include hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization of cycloalkylaminoacetanilides can yield ring-fused benzimidazoles .
Scientific Research Applications
2-Oxa-5-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism by which 2-Oxa-5-azaspiro[3.5]nonane exerts its effects involves its interaction with specific molecular targets. For instance, spirocyclic oxetanes have been shown to bind to the active site of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . This binding can enhance the reduction of specific substrates, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.5]nonane: Similar in structure but with different positioning of the oxygen and nitrogen atoms.
2-Oxa-7-azaspiro[3.5]nonane:
Uniqueness
2-Oxa-5-azaspiro[3.5]nonane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-oxa-5-azaspiro[3.5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-4-8-7(3-1)5-9-6-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTBEHJVXDDFRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704088 | |
Record name | 2-Oxa-5-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046153-04-1 | |
Record name | 2-Oxa-5-azaspiro[3.5]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1046153-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxa-5-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-OXA-5-AZASPIRO[3.5]NONANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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